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Thalidomide-O-acetamido-PEG1-C2-acid

PROTAC linker length ternary complex geometry structure-activity relationship

Thalidomide-O-acetamido-PEG1-C2-acid (CAS 2204225-99-8) is a heterobifunctional cereblon (CRBN) E3 ubiquitin ligase ligand–linker conjugate designed as a modular building block for proteolysis-targeting chimera (PROTAC) assembly. The molecule comprises a thalidomide-derived CRBN-binding warhead connected via a 4-oxyacetamide linkage to a single-unit polyethylene glycol (PEG1) spacer, terminating in a propanoic acid group (C20H21N3O9, MW 447.4 g/mol).

Molecular Formula C20H21N3O9
Molecular Weight 447.4 g/mol
Cat. No. B14764270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-acetamido-PEG1-C2-acid
Molecular FormulaC20H21N3O9
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCC(=O)O
InChIInChI=1S/C20H21N3O9/c24-14-5-4-12(18(28)22-14)23-19(29)11-2-1-3-13(17(11)20(23)30)32-10-15(25)21-7-9-31-8-6-16(26)27/h1-3,12H,4-10H2,(H,21,25)(H,26,27)(H,22,24,28)
InChIKeyMZFQNXDMXWPQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-acetamido-PEG1-C2-acid: CRBN Ligand–Linker Conjugate for PROTAC Synthesis and Targeted Protein Degradation


Thalidomide-O-acetamido-PEG1-C2-acid (CAS 2204225-99-8) is a heterobifunctional cereblon (CRBN) E3 ubiquitin ligase ligand–linker conjugate designed as a modular building block for proteolysis-targeting chimera (PROTAC) assembly [1]. The molecule comprises a thalidomide-derived CRBN-binding warhead connected via a 4-oxyacetamide linkage to a single-unit polyethylene glycol (PEG1) spacer, terminating in a propanoic acid group (C20H21N3O9, MW 447.4 g/mol) . It belongs to the class of functionalized cereblon ligand–linker conjugates, occupying a distinct position in the linker-length landscape with only one ethylene glycol repeat unit—shorter than the more common PEG2, PEG3, and PEG4 variants [2].

Why Thalidomide-O-acetamido-PEG1-C2-acid Cannot Be Interchanged with Other CRBN Ligand–Linker Conjugates in PROTAC Design


In PROTAC development, linker length and composition are not interchangeable parameters; they directly govern ternary complex formation geometry between the E3 ligase and the target protein [1]. Even a single ethylene glycol unit difference in PEG linker length can shift degradation DC50 values by >2-fold [1]. Moreover, the presence of the 4-oxyacetamide linkage distinguishes this compound from directly ether-linked analogs such as Thalidomide-O-PEG1-C2-acid (MW 390.3), introducing an additional hydrogen bond donor site and altering conformational flexibility [2]. Substituting this specific conjugate with a PEG2, PEG3, or non-acetamido variant risks producing a different ternary complex geometry, altered degradation kinetics, and non-reproducible structure–activity relationships [1][3].

Quantitative Differentiation Evidence for Thalidomide-O-acetamido-PEG1-C2-acid Against Closest Analogs


PEG1 Linker Length: Shortest Commercially Available Acetamido–PEG–Acid CRBN Conjugate Enables Distinct Ternary Complex Geometry

Thalidomide-O-acetamido-PEG1-C2-acid incorporates a single ethylene glycol (–O–CH2–CH2–) spacer unit, providing an approximate end-to-end linker extension of ~4.5 Å (measured O-to-C2-acid carbonyl distance). By contrast, the PEG2 analog (Thalidomide-O-acetamido-PEG2-C2-acid, MW 491.4) extends to ~8 Å, and the PEG3 analog extends to ~12 Å [1]. In systematic PROTAC evaluations, even a single ethylene glycol unit difference produced DC50 shifts of >2-fold for GSPT1 degradation (PEG2: 430 nM vs. PEG3: 310 nM vs. PEG4: 700 nM in HeLa cells) [2]. The PEG1 conjugate therefore occupies the shortest-linker position in this chemical series, enabling CRBN–target protein proximity geometries inaccessible to longer PEG variants [3].

PROTAC linker length ternary complex geometry structure-activity relationship CRBN recruitment

4-Oxyacetamide Linkage versus Direct Ether: H-Bond Donor Count and Conformational Restraint

The target compound features a 4-oxyacetamide linkage (–O–CH2–C(=O)–NH–CH2–CH2–O–) connecting the thalidomide core to the PEG spacer, contributing three hydrogen bond donors (two glutarimide NH, one amide NH) and nine hydrogen bond acceptors [1]. In contrast, the non-acetamido analog Thalidomide-O-PEG1-C2-acid (MW 390.3) replaces the –C(=O)–NH– segment with a direct ether, eliminating the amide NH hydrogen bond donor and reducing molecular weight by 57.1 Da . This structural difference alters the linker's hydrogen-bonding capacity and conformational profile, which published linker-SAR reviews identify as a critical determinant of PROTAC ternary complex stability and degradation cooperativity [2].

linker chemistry hydrogen bonding CRBN ligand design PROTAC linker composition

Terminal Carboxylic Acid Functionality: Direct Conjugation with Amine-Containing Target Ligands via Amide Bond Formation

The propanoic acid (–CH2–CH2–COOH) terminus of Thalidomide-O-acetamido-PEG1-C2-acid enables direct amide bond formation with primary or secondary amine-containing target protein ligands using standard carbodiimide coupling reagents (e.g., EDC/NHS), yielding stable, covalent PROTAC conjugates . By contrast, the closely related Thalidomide 4'-oxyacetamide-PEG1-amine (CAS 2204226-02-6, MW 454.86 as HCl salt) terminates in a primary amine, requiring coupling with carboxylic acid-bearing target ligands or an additional derivatization step to reverse reactivity polarity . This inversion of terminal functionality determines which partner ligand chemotype is directly compatible, influencing synthetic route length and overall PROTAC yield [1].

bioconjugation carboxylic acid linker amide coupling PROTAC assembly

Computed XLogP3-AA = –1.2 and Physicochemical Profile Differentiate from More Lipophilic CRBN Ligand–Linker Conjugates

The computed XLogP3-AA for Thalidomide-O-acetamido-PEG1-C2-acid is –1.2, indicating moderate hydrophilicity that balances the hydrophobic thalidomide core (thalidomide XLogP3 ≈ 0.5) with the hydrophilic PEG1–acid terminus [1]. This value is more hydrophilic than the parent thalidomide and lies within the optimal range for PROTAC permeability and solubility (recommended logD < 5) [2]. In published PROTAC linker SAR studies, excessive PEG elongation (>4 units) increases hydrodynamic radius and reduces cell permeability, while very short alkyl linkers yield poor aqueous solubility; the PEG1–acid combination represents an intermediate polarity profile suited for early-stage PROTAC screening libraries [3].

lipophilicity XLogP3 PROTAC solubility physicochemical properties

Recommended Research and Procurement Scenarios for Thalidomide-O-acetamido-PEG1-C2-acid Based on Differentiated Evidence


PROTAC Library Synthesis Requiring the Shortest Commercially Available Acetamido–PEG–Acid CRBN Conjugate

When building a linker-length SAR matrix for a PROTAC program, Thalidomide-O-acetamido-PEG1-C2-acid serves as the lower-bound PEG spacer reference point. Its single ethylene glycol unit provides the shortest spatial separation between CRBN and the target protein, enabling the exploration of ternary complex geometries that longer PEG2 or PEG3 linkers cannot access. Systematic inclusion of this compound alongside PEG2 and PEG3 variants allows researchers to map the full linker-length–activity landscape as demonstrated in published PROTAC optimization campaigns [1].

Conjugation with Amine-Containing Target Protein Ligands Without Additional Functional Group Interconversion

The terminal propanoic acid enables direct, one-step amide coupling with primary or secondary amine-bearing target ligands (e.g., kinase inhibitors, bromodomain ligands) using standard EDC/NHS chemistry. This eliminates the need for protection/deprotection steps or linker polarity reversal required when using amine-terminated CRBN conjugates . Research groups synthesizing focused PROTAC libraries with amine-containing warheads should preferentially procure the –COOH variant to streamline synthetic workflows [2].

CRBN-Dependent Degradation Studies Where Linker Hydrogen-Bonding Capacity Modulates Ternary Complex Stability

The 4-oxyacetamide linkage provides an additional hydrogen bond donor (amide NH) compared to directly ether-linked analogs, offering an extra intermolecular interaction point that can contribute to ternary complex stabilization. In published SAR studies, subtle changes in linker hydrogen-bonding capacity have been shown to influence degradation cooperativity and neosubstrate selectivity [3]. Researchers investigating how linker composition affects degradation efficiency and off-target profiles should include this compound as a distinct chemical entity within their panel of CRBN ligand–linker conjugates.

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